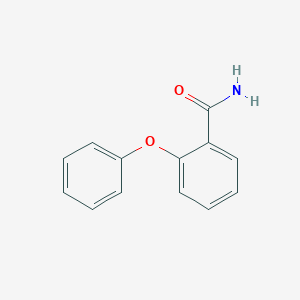

2-Phenoxybenzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCOBMTYEDBBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391112 | |

| Record name | 2-phenoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72084-13-0 | |

| Record name | 2-phenoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Research

Retrosynthetic Approaches for 2-Phenoxybenzamide Lead Structure Synthesis

A notable retrosynthetic approach has been developed for the synthesis of a this compound lead structure, identified as a promising antiplasmodial agent from the Medicines for Malaria Venture Malaria Box Project. mdpi.comresearchgate.netnih.gov This strategy dissects the target molecule into two key fragments: a 2-phenoxy scaffold and a 2-substituted aniline (B41778) derivative. mdpi.com The synthesis of these fragments and their subsequent coupling to form the final this compound product is a multi-step process. mdpi.com

The synthesis of the 2-phenoxy scaffold begins with a starting material like 3-(trifluoromethyl)anthranilic acid. mdpi.com A crucial step in forming the diaryl ether linkage is the Ullmann condensation reaction. mdpi.com For instance, an iodobenzoic acid derivative can be coupled with a phenol (B47542), such as 4-fluorophenol, to yield the desired 2-phenoxy scaffold. mdpi.com

The aniline fragment is prepared separately. This often involves the nucleophilic aromatic substitution of a fluoronitrobenzene with a suitable amine, such as N-Boc-piperazine, followed by the reduction of the nitro group to an aniline. mdpi.com Finally, the 2-phenoxy scaffold (a carboxylic acid) and the aniline derivative are coupled to produce the target this compound. mdpi.com

Targeted Synthesis of this compound Derivatives

The core this compound structure has been modified through various synthetic routes to explore structure-activity relationships and develop new compounds with enhanced properties. These targeted syntheses have led to the creation of diverse derivatives, including hydroxyphenoxybenzamides, substrates generated via amine-ester exchange, and 4-thiazolidinone-substituted analogues.

PhIO-Mediated Oxidation for Hydroxyphenoxybenzamide Synthesis

A novel and efficient method for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives involves a metal-free oxidation reaction mediated by iodosylbenzene (PhIO). mdpi.com This approach utilizes 2-aryloxybenzamide as the substrate and has been optimized to proceed under mild conditions, using trifluoroacetic acid (TFA) as the solvent and a 1:2 substrate-to-oxidant ratio at room temperature. mdpi.com This method is particularly valuable as it provides access to hydroxyphenoxybenzamide derivatives that were previously challenging to prepare. mdpi.com

The proposed mechanism for this transformation involves the oxidation of the substrate by PhIO to form an oxonium intermediate. mdpi.com An intramolecular nucleophilic attack from the amide's nitrogen atom leads to a six-membered intermediate, which then eliminates iodobenzene (B50100) to form another intermediate. mdpi.com Deprotonation restores the amide group and yields the final 2-(4-hydroxyphenoxy)benzamide product. mdpi.com The structure of the product has been confirmed by single-crystal X-ray diffraction analysis of 5-fluoro-2-phenoxybenzamide's oxidation product. mdpi.comresearchgate.net

The scope of this reaction has been explored with various substituents on the 2-aryloxybenzamide starting material. The results indicate that the amide structure and the diphenyl ether framework are essential for the oxidation to occur. mdpi.com

Table 1: PhIO-Mediated Oxidation for the Synthesis of 2-(Hydroxyphenoxy)benzamide Derivatives mdpi.com

| Entry | R¹ | R² | Yield (%) |

| 1 | H | H | 85 |

| 2 | 5-F | H | 92 |

| 3 | 5-Cl | H | 88 |

| 4 | 5-Br | H | 86 |

| 5 | 5-Me | H | 78 |

| 6 | 4-F | H | 75 |

| 7 | 4-Cl | H | 72 |

| 8 | 4-Br | H | 70 |

| 9 | 5-F | Me | 85 |

| 10 | 5-F | Ph | 76 |

| 11 | 5-F | Et | 82 |

Amine-Ester Exchange Reactions for New Substrate Generation

To broaden the range of accessible this compound derivatives for PhIO-mediated oxidation, amine-ester exchange reactions have been employed. mdpi.com This strategy involves reacting ortho-phenoxybenzoic acid methyl ester with various substituted primary and secondary amines to generate a new set of this compound substrates. mdpi.com These newly synthesized amides can then be subjected to the optimized oxidation conditions to produce a wider array of 2-(hydroxyphenoxy)benzamide derivatives. mdpi.com This approach demonstrates the versatility of combining different synthetic methodologies to expand the chemical space of the target compounds.

Synthesis of 4-Thiazolidinone-Substituted this compound Derivatives

A series of novel 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives have been designed and synthesized. nih.govd-nb.inforesearchgate.net The synthetic pathway commences with the nucleophilic aromatic substitution reaction of 2,4-dichlorobenzoic acid with phenol to produce 4-chloro-2-phenoxybenzoic acid. nih.govd-nb.info This acid is then esterified, and the resulting ester is treated with hydrazine (B178648) hydrate (B1144303) to yield 4-chloro-2-phenoxybenzohydrazide. nih.govd-nb.info

The key 4-thiazolidinone (B1220212) ring is constructed by reacting the hydrazide with a corresponding benzaldehyde, followed by cyclization with thioglycolic acid. nih.govd-nb.info This sequence of reactions has proven effective in generating a library of 4-thiazolidinone-substituted this compound derivatives with various substituents on the phenyl ring of the thiazolidinone moiety. nih.gov

Table 2: Synthesis of 4-Thiazolidinone-Substituted this compound Derivatives nih.gov

| Compound | Substituted Phenyl Group | Yield (%) | Melting Point (°C) |

| 5a | Phenyl | 64 | 102-104 |

| 5g | 3-Nitrophenyl | 50 | 99-100 |

| 5j | p-Tolyl | 50 | 133-135 |

Structure Activity Relationship Sar Studies of 2 Phenoxybenzamide Derivatives

Influence of Substitution Patterns on Biological Activity

The biological activity of 2-phenoxybenzamide derivatives is highly sensitive to the nature and position of substituents on both the anilino and diaryl ether portions of the molecule. mdpi.comresearchgate.net These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Anilino Partial Structure Modifications

Modifications to the anilino part of the this compound molecule have revealed critical insights into the structural requirements for biological activity. The substitution pattern on the anilino ring and the size of the substituents are determining factors for the antiplasmodial activity and cytotoxicity of these compounds. mdpi.comresearchgate.net

Research has shown that replacing the piperazinyl substituent at the ortho position of the anilide nitrogen with a hydrogen atom, an amino group, or a Boc-protected amino group leads to a significant decrease in antiplasmodial activity. mdpi.com For instance, compounds 12 and 14 , lacking the piperazinyl ring, demonstrated negligible activity. mdpi.com While the N-Boc-amino analogue 13 showed moderate activity, it was accompanied by increased cytotoxicity. mdpi.com

Further exploration of substituents on the piperazinyl ring itself has yielded promising results. A series of N-acyl, N-carbamoyl, and N-alkyl derivatives were synthesized and evaluated. The N-formyl (18 ) and N-carbamoyl (21 ) analogues displayed weak to negligible activity. mdpi.com In contrast, the N,N-dimethylcarbamoyl (22 ), N-acetyl (17 ), and N-tert-butyl (20 ) derivatives showed slightly improved activity. mdpi.com Notably, the N-pivaloyl analogues 19 and 56 exhibited sub-micromolar antiplasmodial activity and significantly reduced cytotoxicity, resulting in excellent selectivity indices. mdpi.com

The position of the substituent on the anilino ring is also crucial. Moving the piperazinyl moiety from the ortho to the meta or para position has been investigated. The meta-substituted analogs generally showed decreased activity compared to their ortho counterparts. However, the para-substituted derivative with a 4-(fluorophenyl)sulfanyl group (29 ) exhibited distinctly improved activity and selectivity. mdpi.com

Table 1: Influence of Anilino Partial Structure Modifications on Antiplasmodial Activity

| Compound | Anilino Modification | PfNF54 IC₅₀ (µM) mdpi.commdpi.com |

|---|---|---|

| 12 | H | 21.28 |

| 14 | 2-amino | 9.325 |

| 13 | 2-(N-Boc-amino) | 1.902 |

| 18 | 2-(N-formylpiperazin-1-yl) | 15.64 |

| 21 | 2-(N-carbamoylpiperazin-1-yl) | 6.585 |

| 22 | 2-(N,N-dimethylcarbamoylpiperazin-1-yl) | 2.890 |

| 17 | 2-(N-acetylpiperazin-1-yl) | 2.500 |

| 20 | 2-(N-tert-butylpiperazin-1-yl) | 2.300 |

| 19 | 2-(N-pivaloylpiperazin-1-yl) | 0.6593 |

| 56 | 2-(N-pivaloylpiperazin-1-yl), 4-fluoro on phenoxy | 0.6172 |

| 29 | 4-(4-(fluorophenyl)sulfanyl) | 0.1946 |

Diaryl Ether Partial Structure Modifications

Initial studies involved replacing the 2-(4-fluorophenoxy) substituent with different functional groups. mdpi.com For instance, removal of the 4-fluoro substituent on the phenoxy ring in the N-pivaloyl analogue 19 did not result in a significant change in antiplasmodial activity compared to its fluorinated counterpart 56 . mdpi.com However, in other series, the presence and position of a halogen on the phenoxy ring were found to be important for activity. researchgate.net

Systematic modifications of the substituents on the A-ring (the phenoxy ring) of the diaryl ether have been a key strategy in SAR studies of inhibitors targeting enzymes like InhA. nih.gov While detailed public data on a wide range of diaryl ether modifications for the this compound core is limited in the provided context, the general principles of diaryl ether SAR suggest that electronic and steric properties of the substituents can influence binding to the target protein. For example, in other diaryl ether series, the introduction of electron-donating or electron-wasting groups has been shown to modulate activity. researchgate.net

Further research has highlighted the importance of the diaryl ether moiety in the context of antiproliferative activity. rhhz.net In these studies, the two phenyl rings of the diaryl ether were found to superimpose well with hydrophobic regions of a pharmacophoric model, indicating their role in binding. rhhz.net

Table 2: Influence of Diaryl Ether Partial Structure Modifications on Biological Activity

| Compound | Diaryl Ether Modification | PfNF54 IC₅₀ (µM) mdpi.com |

|---|---|---|

| 19 | 2-(Phenoxy) | 0.6593 |

| 56 | 2-(4-Fluorophenoxy) | 0.6172 |

Ligand Efficiency and Optimization Parameters in Derivative Design

In the process of designing and optimizing this compound derivatives, several key parameters are considered to assess the quality and potential of the synthesized compounds. Ligand efficiency (LE) is a crucial metric in early-stage drug discovery that relates the binding affinity of a molecule to its size (number of heavy atoms). mdpi.com It helps in identifying compounds that have a favorable balance of potency and size, which is often a predictor of a more promising starting point for further optimization.

For a series of this compound derivatives, the calculated LE values ranged from 0.200 to 0.236 kcal/mol per heavy atom. mdpi.com Notably, the compounds with the most promising antiplasmodial activities, such as 29 and 39 , also exhibited the highest ligand efficiencies of 0.234 and 0.230 kcal/mol/HA, respectively. mdpi.com This indicates that these compounds achieve their high potency in a relatively efficient manner with respect to their molecular size.

Beyond ligand efficiency, other physicochemical parameters are also critical for optimizing the drug-like properties of these derivatives. These include lipophilicity (log P and log D) and permeability. mdpi.com For instance, the N-[4-(4-pivaloylpiperazinyl)phenyl] benzamide (B126) 39 not only showed considerable antiplasmodial activity but also possessed a lower log P value compared to the initial lead compound, suggesting improved physicochemical properties. mdpi.com

Multi-parameter optimization (MPO) is a strategy employed to simultaneously balance often conflicting properties such as potency, solubility, permeability, and metabolic stability. optibrium.com The goal is to identify compounds that represent a Pareto optimum, meaning no other compound is better in all the desired parameters. optibrium.com The systematic derivatization of the this compound scaffold, guided by the evaluation of these optimization parameters, is essential for advancing lead compounds towards viable drug candidates.

Table 3: Ligand Efficiency and Physicochemical Parameters of Selected this compound Derivatives

| Compound | PfNF54 IC₅₀ (µM) mdpi.commdpi.com | Ligand Efficiency (LE) (kcal/mol/HA) mdpi.com | log P mdpi.com |

|---|---|---|---|

| 1 | 0.2690 | - | 6.44 |

| 29 | 0.1946 | 0.234 | - |

| 39 | - | 0.230 | 5.56 |

Mechanistic Investigations of 2 Phenoxybenzamide Action

Antiplasmodial Activity Mechanisms

The 2-phenoxybenzamide scaffold, notably a compound from the Medicines for Malaria Venture (MMV) Malaria Box project, has demonstrated promising activity against multiple life cycle stages of the Plasmodium falciparum parasite, the primary cause of severe malaria in humans. researchgate.netmdpi.comnih.gov Mechanistic studies have begun to unravel the pathways through which this compound class disrupts parasite viability.

Mitochondrial Electron Transport Chain Perturbation

A key mechanism of action for this compound appears to be the disruption of the parasite's mitochondrial electron transport chain (mETC). researchgate.net The mETC is crucial for the parasite, particularly for processes like de novo pyrimidine (B1678525) biosynthesis, which is essential for its survival and replication. nih.govgrafiati.com

Investigations have pointed to the dihydroorotate (B8406146) dehydrogenase (DHODH) and the cytochrome bc1 complex as potential targets of this compound within the mETC. researchgate.net The detection of metabolic products such as dihydroorotate and N-carbamoyl-L-aspartate in parasites treated with the compound supports the hypothesis of mETC disturbance. researchgate.net Inhibition of these components disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death. This targeting of the parasite's mETC is a known strategy for other antimalarial agents. nih.govphcogj.com

Hemoglobin Catabolism Pathway Modulation

In addition to its effects on the mETC, this compound is also thought to interfere with the parasite's hemoglobin catabolism pathway. researchgate.net During its intraerythrocytic stage, the malaria parasite digests large amounts of the host cell's hemoglobin within its digestive vacuole to obtain essential amino acids. plos.orgnih.gov This process releases toxic heme, which the parasite detoxifies by converting it into an inert crystalline substance called hemozoin. plos.org

The observation of bloated digestive vacuoles in parasites exposed to this compound suggests a disruption in this critical pathway. researchgate.net This could imply an inhibition of the enzymes involved in hemoglobin breakdown or the process of hemozoin formation, leading to the accumulation of toxic heme and contributing to parasite death. The inhibition of hemoglobin catabolism is a well-established mechanism for several existing antimalarial drugs. malariaworld.org

Stage-Specific Parasite Activity Profiling

Studies on the stage-specific activity of this compound have revealed that it is most effective against the late trophozoite stage of the parasite's asexual lifecycle. researchgate.net This is the stage of rapid growth and metabolism where hemoglobin digestion and DNA replication are at their peak, aligning with the proposed mechanisms of mETC perturbation and hemoglobin catabolism modulation.

The ability of this compound to act on multiple stages, including sexual and liver stages, makes it a compound of significant interest for developing new antimalarial therapies that could not only treat the disease but also prevent its transmission. researchgate.netmdpi.com

Enzyme Inhibition Profiles

Research has also focused on the interaction of this compound derivatives with specific enzymes, revealing inhibitory activities that could be exploited for various therapeutic purposes.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition by Pyrazol-5-yl-Phenoxybenzamide Derivatives

A significant area of research has been the synthesis and evaluation of pyrazol-5-yl-phenoxybenzamide derivatives as inhibitors of succinate dehydrogenase (SDH), also known as complex II of the electron transport chain. While this research has primarily been in the context of developing new fungicides, it provides valuable insight into the enzyme-inhibiting potential of this chemical scaffold.

These derivatives have shown potent and broad-spectrum antifungal activities by targeting SDH. For instance, certain compounds have exhibited significant in vitro activity against various fungal pathogens. The mechanism is believed to involve the blockage of the tricarboxylic acid (TCA) cycle at the point of succinate to fumarate (B1241708) oxidation, thereby inhibiting respiration and energy production in the target organisms.

Table 1: In Vitro Antifungal Activity of a Pyrazol-5-yl-Phenoxybenzamide Derivative (Compound 12x)

| Fungal Species | EC₅₀ (mg/L) |

|---|---|

| Valsa mali | 0.52 |

| Gaeumannomyces graminis | 1.46 |

| Botrytis cinerea | 3.42 |

| Sclerotinia sclerotiorum | 0.82 |

EC₅₀ represents the concentration of the compound that causes a 50% reduction in the growth or activity of the fungus.

Cytochrome P450 3A4 (CYP3A4) Inhibition

Derivatives of this compound have also been evaluated for their potential to inhibit Cytochrome P450 3A4 (CYP3A4), a critical enzyme in human drug metabolism. nih.gov CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs. colab.ws Inhibition of this enzyme can lead to significant drug-drug interactions.

In a study of new this compound derivatives, the lead structure exhibited high interaction with CYP3A4, with an inhibition of 87%. colab.ws However, some of the synthesized derivatives showed lower levels of inhibition. colab.ws This highlights the potential for modification of the this compound scaffold to modulate its CYP3A4 inhibitory activity, which is a crucial consideration in drug development.

Table 2: CYP3A4 Inhibition by Selected this compound Derivatives

| Compound | CYP3A4 Inhibition (%) |

|---|---|

| Lead Structure 1 | 87 |

| Compound 18 | 82 |

| Compound 54 | 80 |

| Compound 55 | 60 |

| Compound 6 | 99 |

| Compound 13 | 90 |

| Compound 19 | 94 |

| Compound 36 | 96 |

| Compound 37 | 93 |

| Compound 39 | 89 |

Data from a study evaluating the inhibitory effect of the compounds on CYP3A4 activity. colab.ws

Histone Deacetylase (HDAC) Inhibition by Phenoxybenzamide Analogues

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research. researchgate.net Investigations into this compound and its analogues have revealed their potential as HDAC inhibitors.

Studies have explored the anti-proliferative capacity of phenoxybenzamine (B1677643) (PBZ), a known α-adrenergic antagonist, and found that its gene expression signatures show a notable similarity to those of classical HDAC inhibitors. fortunejournals.comresearchgate.netbiorxiv.org This discovery prompted further investigation into its direct enzymatic inhibition. In vitro assays confirmed that phenoxybenzamine possesses HDAC inhibitory activity, with the most significant effects observed against HDAC isoforms 5, 6, and 9. fortunejournals.comfortunejournals.comnih.gov

Building on the core this compound scaffold, researchers have synthesized and evaluated novel analogues to optimize this inhibitory activity. A series of phenoxybenzamide analogues were developed as dual inhibitors of both Raf kinase and HDAC. researchgate.netnih.gov This dual-targeting approach is considered a beneficial strategy in cancer therapy to address the multimodal nature of the disease. mdpi.com Within this series, compound 10e was identified as a particularly potent agent, demonstrating significant antiproliferative effects in HepG2 and MDA-MB-468 cancer cell lines. researchgate.netnih.gov The development of such analogues highlights the versatility of the phenoxybenzamide structure as a foundation for creating multi-target inhibitors. tandfonline.com

The connectivity between phenoxybenzamine and established HDAC inhibitors has been further quantified using gene expression signature databases. These analyses compare the gene expression changes induced by a compound of interest with a library of signatures from other perturbagens. The results reinforce the link between phenoxybenzamide and HDAC inhibition, providing a mechanistic hypothesis for its observed anti-proliferative effects. fortunejournals.comnih.gov

Table 1: Gene Enrichment Scores for Phenoxybenzamine in Relation to Known HDAC Inhibitors This interactive table summarizes the similarity of gene expression signatures between phenoxybenzamine and various established HDAC inhibitors. A higher enrichment score indicates a greater similarity.

| CMap Name | Enrichment Score | p-value |

| MS-275 (Entinostat) | 0.974 | 0.00000 |

| Vorinostat | 0.973 | 0.00109 |

| Scriptaid | 0.942 | 0.00024 |

| Trichostatin A | 0.895 | 0.00000 |

| Phenoxybenzamine | 0.818 | 0.00193 |

| Source: Broad Institute Connectivity Map, adapted from nih.gov |

Receptor Interaction and Modulation Studies

Benzodiazepine (B76468) Receptor Agonism by 4-Thiazolidinone-Substituted Derivatives

The this compound scaffold has also been utilized as a basis for developing ligands that target other receptor systems. Through chemical hybridization, new derivatives have been created that interact with the benzodiazepine (BZD) binding site on the GABA-A receptor. d-nb.infonih.gov

A series of novel 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed, synthesized, and evaluated for their potential as benzodiazepine receptor agonists. nih.govresearchgate.net The design of these compounds was based on established pharmacophore models for high-affinity benzodiazepine ligands, which typically include an aromatic ring and a coplanar proton-accepting group, often with a second aromatic ring located in a perpendicular plane. d-nb.infonih.gov By combining the this compound structure with a 4-thiazolidinone (B1220212) ring, which is known to possess anticonvulsant properties, researchers aimed to create potent new agents. d-nb.inforesearchgate.netresearchgate.net

Biological evaluation of these compounds in anticonvulsant tests, such as the maximal electroshock and pentylenetetrazole-induced seizure models, revealed that several of the synthesized derivatives exhibited considerable activity. researchgate.netnih.gov

One of the most active compounds in the series was 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide (compound 5i) . researchgate.netresearchgate.net This compound was found to induce significant sedative-hypnotic effects. d-nb.info Crucially, the anticonvulsant and sedative-hypnotic effects of compound 5i were antagonized by flumazenil , a known benzodiazepine receptor antagonist. d-nb.inforesearchgate.netresearchgate.net This finding strongly indicates that the pharmacological actions of these novel 4-thiazolidinone-substituted phenoxybenzamide derivatives are mediated through their interaction with benzodiazepine receptors. d-nb.inforesearchgate.net

Table 2: Biological Activity of Selected 4-Thiazolidinone-Substituted this compound Derivatives This interactive table presents the anticonvulsant activity of representative compounds from the series.

| Compound | Substituent (R) | Anticonvulsant Activity | Sedative-Hypnotic Activity |

| 5i | 4-Methoxyphenyl | High | Significant |

| Series Overall | Various substituted phenyls | Several compounds showed considerable activity | Noted for most active compounds |

| Source: Adapted from findings in d-nb.inforesearchgate.netresearchgate.nethygeiajournal.com |

Preclinical Pharmacological Research of 2 Phenoxybenzamide Derivatives in Vitro Studies

Antiproliferative Activity in in vitro Cell Models

The potential of 2-phenoxybenzamide derivatives to inhibit cell proliferation has been a significant area of research, particularly in the context of oncology. Studies have demonstrated that these compounds can exert cytotoxic effects against various cancer cell lines through different mechanisms of action.

One area of investigation involves the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma), a nuclear receptor implicated in the regulation of cell proliferation and apoptosis. google.com Ligands of PPAR-gamma have been shown to inhibit the growth and induce apoptosis in several human leukemia and lung cancer cells. google.com Research into this compound derivatives as PPAR-gamma modulators suggests their potential to suppress tumor cell replication and survival. google.com

Other derivatives have been synthesized and evaluated for their direct cytotoxic effects. For instance, a series of new acridine–thiosemicarbazone derivatives were tested against multiple cancer cell lines, where structural modifications significantly influenced their antiproliferative potency. mdpi.com Similarly, novel 2-phenazinamine derivatives have been synthesized, with compounds like 2-chloro-N-(phenazin-2-yl)benzamide showing a potent anticancer effect comparable to cisplatin (B142131) against K562 and HepG2 cancer cells, while exhibiting low toxicity towards non-cancerous cells. nih.gov The mechanism for some of these compounds was linked to the induction of apoptosis. nih.gov

The parent compound, phenoxybenzamine (B1677643), has also been shown to inhibit the proliferation of several human tumor cell lines, with the highest sensitivity observed in non-small-cell lung, lymphoma, myeloma, ovarian, and prostate cell cultures. fortunejournals.com Studies on human glioma cell lines (U251 and U87MG) demonstrated that phenoxybenzamine markedly inhibited cell proliferation and attenuated their migration and invasion capabilities. medchemexpress.com

Another important application is in the fight against protozoan infections. A this compound compound from the Medicines for Malaria Venture Malaria Box Project was identified as having promising multi-stage activity against P. falciparum. mdpi.com Subsequent synthesis and testing of new derivatives revealed that substitutions on the anilino part of the structure were crucial for antiplasmodial activity and cytotoxicity. One derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, showed high antiplasmodial activity and very low cytotoxicity, resulting in an excellent selectivity index. mdpi.com

| Compound/Derivative | Cell Line | Activity Type | IC50 Value | Source |

| Phenoxybenzamine | U251 (Human Glioma) | Proliferation Inhibition | ~10 µM (26.5% inhibition) | medchemexpress.com |

| Phenoxybenzamine | U87MG (Human Glioma) | Proliferation Inhibition | ~10 µM (27.3% inhibition) | medchemexpress.com |

| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia) | Anticancer | Potent, comparable to cisplatin | nih.gov |

| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (Hepatocellular Carcinoma) | Anticancer | Potent, comparable to cisplatin | nih.gov |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | P. falciparum NF54 | Antiplasmodial | 0.2690 µM | mdpi.com |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | L-6 (Rat Myoblast) | Cytotoxicity | 124.0 µM | mdpi.com |

Antimicrobial Activity Research

The search for new antimicrobial agents has led to the evaluation of this compound derivatives against a variety of pathogenic microbes. Research in this area has identified compounds with significant activity against both bacteria and fungi.

A study involving seventeen 2-phenoxy-benzo[g] google.compcbiochemres.comnih.govtriazolo[1,5-a]quinazoline derivatives assessed their in vitro activity against five Gram-positive and five Gram-negative bacterial strains, as well as ten fungal strains. nih.gov The minimum inhibitory concentration (MIC) values were determined using the diffusion agar (B569324) technique. Several of the tested compounds (specifically compounds 6-8, 11, 12, and 14-16 in the study) demonstrated high activity against the tested bacterial and fungal strains, suggesting that the benzo[g]traizoloquinazoline scaffold could be a promising template for designing new antimicrobial agents. nih.gov

The range of bacteria tested included Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, while the fungal strains included Aspergillus fumigatus and Candida albicans. nih.gov The activity of these derivatives highlights their potential as broad-spectrum antimicrobial agents.

| Derivative Class | Organism Type | Test Strains | Activity | Source |

| 2-phenoxy-benzo[g] google.compcbiochemres.comnih.govtriazolo[1,5-a]quinazolines | Gram-positive Bacteria | S. aureus, S. epidermidis, S. pyogenes, B. subtilis, E. faecalis | High activity observed for several derivatives | nih.gov |

| 2-phenoxy-benzo[g] google.compcbiochemres.comnih.govtriazolo[1,5-a]quinazolines | Gram-negative Bacteria | E. coli, P. mirabilis, K. oxytoca, P. aeruginosa, E. cloacae | High activity observed for several derivatives | nih.gov |

| 2-phenoxy-benzo[g] google.compcbiochemres.comnih.govtriazolo[1,5-a]quinazolines | Fungi | A. fumigatus, C. albicans, A. niger, C. neoformans, etc. | High activity observed for several derivatives | nih.gov |

Neuroprotective Activity Research

Neurodegenerative diseases like Alzheimer's disease are characterized by complex pathological processes, including the aggregation of amyloid-beta (Aβ) peptides and oxidative stress. Researchers have explored this compound derivatives for their potential to counteract these processes.

In one study, a series of phenoxyindole derivatives were designed and synthesized to evaluate their neuroprotective capabilities. mdpi.com These compounds were tested for their ability to inhibit Aβ aggregation, act as antioxidants, and protect SK-N-SH neuroblastoma cells from Aβ42-induced cell death. Several compounds were effective in protecting the cells, with viability values ranging from 63.05% to 87.90%. mdpi.com Compound 5 from the study showed the most potent anti-Aβ aggregation and antioxidant properties (IC50 of 3.18 µM and 28.18 µM, respectively), while compound 8 was the most effective neuroprotectant, achieving a cell viability of 87.90%. mdpi.com These findings suggest that such derivatives could be promising lead compounds for developing new therapies for Alzheimer's disease. mdpi.com

Separately, the parent compound phenoxybenzamine has been shown in vitro to prevent hippocampal cell death following oxygen-glucose deprivation, a model for ischemic injury. medchemexpress.com This indicates a potential broader neuroprotective role for this class of compounds beyond neurodegenerative diseases.

| Compound/Derivative | Assay | Target/Cell Line | Activity (IC50 / % Viability) | Source |

| Phenoxyindole derivative (Compound 5) | Anti-Aβ Aggregation | Aβ42 peptide | IC50 = 3.18 ± 0.87 μM | mdpi.com |

| Phenoxyindole derivative (Compound 5) | Antioxidant | DPPH assay | IC50 = 28.18 ± 1.40 μM | mdpi.com |

| Phenoxyindole derivative (Compound 8) | Neuroprotection | SK-N-SH cells (Aβ42-induced toxicity) | 87.90% ± 3.26% cell viability | mdpi.com |

| Phenoxybenzamine | Neuroprotection | Hippocampal cells | Prevents cell death after oxygen-glucose deprivation | medchemexpress.com |

Anticonvulsant Activity Research

The structural features of this compound have been utilized to design compounds targeting receptors in the central nervous system involved in seizure activity, such as the benzodiazepine (B76468) (BZD) receptors.

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents. researchgate.net These compounds were designed to possess the key functional groups necessary for binding to BZD receptors. Several of the synthesized compounds showed considerable anticonvulsant activity in pentylenetetrazole-induced lethal convulsion tests. The activity of the most promising compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide (compound 5i), was antagonized by flumazenil, a known BZD antagonist, confirming that the anticonvulsant effect is mediated through benzodiazepine receptors. researchgate.net

In another study, derivatives of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole were synthesized as potential BZD receptor agonists. nih.gov Conformational analysis showed that the compounds could mimic the structure of known BZD agonists. The introduction of an amino substituent onto the 1,3,4-oxadiazole (B1194373) ring (compound 9) resulted in a compound with respectable anticonvulsant activity in a pentylenetetrazole-induced convulsion model. nih.gov This effect was also reduced by flumazenil, again indicating action via BZD receptors. nih.gov

| Compound/Derivative | Test Model | Mechanism/Target | Outcome | Source |

| 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide | Pentylenetetrazole-induced convulsion | Benzodiazepine Receptor Agonist | Considerable anticonvulsant activity | researchgate.net |

| 2-Amino-5-(2-phenoxyphenyl)-1,3,4-oxadiazole (Compound 9) | Pentylenetetrazole-induced convulsion | Benzodiazepine Receptor Agonist | Respectable anticonvulsant activity | nih.gov |

Anti-inflammatory Activity Research

Inflammation is a key process in many diseases, and the inhibition of enzymes like cyclooxygenase (COX) is a major strategy for anti-inflammatory drugs. Derivatives of this compound have been investigated for this purpose.

A series of novel substituted benzamides, including the this compound analogue PA10 (5-amino-N-butyl-2-phenoxy-benzamide), were synthesized and evaluated for their in vitro activity on COX-1 and COX-2 enzymes. researchgate.netgilbertodenucci.com These compounds were developed as analogues of Parsalmide, a non-steroidal anti-inflammatory drug (NSAID). The research aimed to create new NSAIDs with potentially better safety profiles. The study showed that these derivatives could inhibit both COX-1 and COX-2, which is central to their anti-inflammatory effect. researchgate.net

Furthermore, gene expression studies have suggested that phenoxybenzamine itself has signatures consistent with anti-inflammatory and immunomodulatory activity. biorxiv.org In vitro investigations have also shown that certain fungal-derived compounds can inhibit the lipopolysaccharide-induced production of nitric oxide (NO) in BV-2 microglial cells, an important in vitro model for neuroinflammation. researchgate.net For example, compounds isolated from Penicillium sclerotiorum inhibited NO production with IC50 values in the micromolar range, indicating significant anti-inflammatory potential. researchgate.net

| Compound/Derivative | Target/Assay | Cell Line / Enzyme | Activity (IC50) | Source |

| Parsalmide Analogue (11b) | COX-1 Inhibition | Ovine COX-1 | Active Inhibition | researchgate.net |

| Parsalmide Analogue (11b) | COX-2 Inhibition | Human recombinant COX-2 | Active Inhibition | researchgate.net |

| Penicillium Sclerotiorum Derivative (Compound 3) | Nitric Oxide (NO) Production | BV-2 cells | IC50 = 25.3 ± 2.2 μM | researchgate.net |

| Penicillium Sclerotiorum Derivative (Compound 1) | Nitric Oxide (NO) Production | BV-2 cells | IC50 = 31.7 ± 1.5 μM | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Interaction Mechanism Elucidation

The elucidation of how a ligand interacts with its biological target is a cornerstone of rational drug design. frontiersin.org This involves identifying the specific binding site and the nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. frontiersin.org For derivatives of phenoxybenzamide, some research has been conducted to identify potential biological targets. For instance, a study on novel 2-phenoxybenzamide derivatives identified potential targets in Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The study suggested that these compounds might act on the dihydroorotate-dehydrogenase as well as the cytochrome bc1 complex, which are crucial for the parasite's survival. mdpi.com

In silico methods, such as reverse docking and pharmacophore modeling, are often employed to predict potential targets for a given molecule. scielo.org.mxnih.gov These computational approaches screen a compound against a library of known protein structures to identify potential binding partners. However, specific studies detailing the elucidation of the ligand-target interaction mechanism for this compound itself are not present in the reviewed literature.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.gov This technique is instrumental in understanding the binding mode and affinity of a ligand. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.govnih.gov

While no specific molecular docking or dynamics simulation studies were found for this compound, research on its derivatives illustrates the utility of these methods. For example, molecular docking studies have been performed on 4-phenoxyphenyl-thiazole-Schiff base derivatives to explore their potential binding sites and interactions within protein complexes. researchgate.net Similarly, MD simulations have been used to investigate the binding modes of 2-anilinobenzamide (B173500) derivatives in sirtuin isoforms, helping to explain their selectivity. researchgate.net These examples highlight how such computational studies could be applied to this compound to predict its interactions with potential biological targets.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by the docking simulation using software like AutoDock or Glide. The results would be analyzed to identify key amino acid residues involved in the interaction and to estimate the binding energy. Subsequent MD simulations could then assess the stability of these interactions.

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a strategy in drug discovery where small chemical fragments are screened for binding to a biological target. frontiersin.orggardp.orgopenaccessjournals.com These initial "hits" are then grown or linked together to produce a more potent lead compound. nih.gov This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. openaccessjournals.comnih.gov

The core structure of this compound could theoretically be used as a scaffold in FBDD. The phenoxy and benzamide (B126) moieties could be considered as fragments that could be individually optimized or combined with other fragments to enhance binding affinity and selectivity for a particular target. For instance, the phenoxy group could be modified to improve hydrophobic interactions, while the benzamide group could be altered to form different hydrogen bonding patterns.

While the principles of FBDD are well-established, there is no specific literature detailing the use of this compound as a starting point or fragment in such a design strategy. The application of FBDD would require the identification of a specific biological target for which this compound shows at least weak affinity.

Advanced Research Applications and Future Directions in 2 Phenoxybenzamide Research

Lead Compound Optimization and Derivative Design Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a promising compound, or "hit," to produce a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com For 2-phenoxybenzamide, this process involves systematic chemical modifications to its core structure to improve its therapeutic effects against various targets.

One notable example is the optimization of a this compound compound (referred to as compound 1 ) from the Medicines for Malaria Venture (MMV) "Malaria Box". researchgate.netmdpi.com This compound was identified as a promising lead due to its multi-stage activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netmdpi.com The goal of the optimization study was to synthesize new derivatives to understand structure-activity relationships (SAR) and enhance antiplasmodial activity. mdpi.com Researchers synthesized twenty-one new derivatives and found that the antiplasmodial activity and cytotoxicity were highly dependent on the substitution pattern of the anilino part of the molecule and the size of the substituents. researchgate.net For instance, replacing the 2-(4-fluorophenoxy) substituent with other functional groups was a key strategy. mdpi.com This led to the discovery that a para-substituted analogue, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate , demonstrated significantly improved antiplasmodial activity and an excellent selectivity index compared to the original lead compound. researchgate.netmdpi.com

In the field of oncology, researchers have synthesized novel 4-substituted-phenoxy-benzamide derivatives and evaluated their antiproliferative activity. rhhz.net These derivatives were designed with a diaryl ether component (Part A) and an aryl cycloaliphatic amine moiety (Part B). rhhz.net The analysis of SAR indicated that compounds with a para-trifluoromethoxyl group on the phenoxy ring were more potent. rhhz.net Specifically, compound 10c showed promising inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers. rhhz.net

Furthermore, this compound analogues have been developed as selective kappa opioid receptor (KOR) antagonists. acs.org Starting from a library of compounds, researchers identified N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a ) as a compound with good KOR antagonist properties. acs.org An SAR study based on this lead compound yielded 28 novel analogues, several of which were found to be potent and selective KOR antagonists. acs.org

Other derivative design strategies include the synthesis of:

Substituted this compound derivatives designed to act as anti-tubercular and antibacterial agents. iajpr.com

4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives designed as potential anticonvulsant agents that bind to benzodiazepine (B76468) receptors. researchgate.net

The following table summarizes the lead optimization strategies for different therapeutic targets.

| Therapeutic Target | Lead Compound/Scaffold | Optimization Strategy | Resulting Derivative Example |

| Malaria (P. falciparum) | This compound from Malaria Box (Compound 1 ) | Modification of anilino and diaryl ether structures. researchgate.netmdpi.com | tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate showed high antiplasmodial activity (PfNF54 IC50 = 0.2690 µM) and selectivity (S.I. = 461.0). mdpi.com |

| Cancer (Hedgehog Pathway) | 4-substituted-phenoxy-benzamide | Introduction of various substituents on the phenoxy ring. rhhz.net | Compound 10c with a para-trifluoromethoxyl group showed potent Hh pathway inhibition (IC50 = 0.082 µmol/L). rhhz.net |

| Pain/Addiction (Kappa Opioid Receptor) | JDTic-like analogues | Synthesis of a library based on a core scaffold leading to a phenoxybenzamide derivative. acs.org | N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a ) was identified as a potent KOR antagonist. acs.org |

Development of Novel in vitro Assay Systems for Efficacy Evaluation

The evaluation of newly synthesized this compound derivatives requires robust and specific in vitro assays to determine their biological activity and efficacy. The choice of assay depends on the specific molecular target and the therapeutic area of interest.

For anti-malarial this compound derivatives, efficacy is tested against the blood stages of the P. falciparum NF54 strain. mdpi.com Cytotoxicity, a measure of the compound's toxicity to host cells, is typically assessed using L-6 cells (rat skeletal myoblasts). mdpi.com The ratio of cytotoxicity to antiplasmodial activity provides the selectivity index (S.I.), a key parameter for a promising drug candidate. mdpi.com

In the context of cancer research, the antiproliferative activity of 4-substituted-phenoxy-benzamide derivatives has been evaluated against various human cancer cell lines, such as colorectal cancer (SW620 and HT29) and gastric cancer (MGC803), using the MTT assay. rhhz.net To specifically confirm the mechanism of action for compounds targeting the Hedgehog pathway, a luciferase reporter assay in NIH3T3 cells carrying a Gli-reporter construct is employed. rhhz.net This assay effectively identifies inhibitors of the signaling pathway. rhhz.net

For this compound analogues designed as kappa opioid receptor antagonists, a [³⁵S]GTPγS binding assay is used to measure in vitro efficacy. acs.org This assay determines the ability of the compounds to inhibit the binding stimulated by a selective κ opioid agonist, providing a measure of their antagonist potency. acs.org

For derivatives targeting ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1), which is implicated in pain, several in vitro systems are utilized. mdpi.comnih.gov These include:

Fluorometric Imaging Plate Reader (FLIPR) assays : These are used with cell lines like Chinese hamster ovary (CHO) or human embryonic kidney (HEK293) that are engineered to express the human TRPV1 channel (hTRPV1). mdpi.comnih.gov The assay measures the inhibition of channel activation by an agonist like capsaicin (B1668287). mdpi.com

Calcium Imaging Techniques : These methods measure the flow of calcium ions through the channel in response to modulators. nih.gov

Electrophysiological Assays : These directly measure the electrical currents flowing through the ion channel, providing detailed information on agonist or antagonist activity. nih.govfrontiersin.org

Ca²⁺ Influx Functional Assays : These assays are used to screen for potent antagonists of capsaicin activation of the TRPV1 receptor in vitro. acs.org

The development of these specialized assays is crucial for advancing the preclinical development of this compound derivatives, allowing for detailed characterization of their potency, selectivity, and mechanism of action.

The table below outlines various in vitro assays used for evaluating this compound derivatives.

| Assay Type | Purpose | Cell Lines / System | Example Application |

| Antiplasmodial Assay | Measures activity against malaria parasite | Plasmodium falciparum (NF54 strain) | Evaluating derivatives of the Malaria Box lead compound. mdpi.com |

| Cytotoxicity Assay (e.g., MTT) | Measures toxicity to mammalian cells | L-6 cells, SW620, HT29, MGC803 cancer cells | Determining selectivity index for antimalarials; assessing antiproliferative effects of anticancer agents. mdpi.comrhhz.net |

| Luciferase Reporter Assay | Measures inhibition of specific signaling pathways | NIH3T3-Gli-luc reporter cell line | Identifying Hedgehog pathway inhibitors. rhhz.net |

| [³⁵S]GTPγS Binding Assay | Determines antagonist activity at G-protein coupled receptors | Cell membranes expressing the target receptor | Evaluating kappa opioid receptor antagonists. acs.org |

| FLIPR / Calcium Imaging | Measures ion channel modulation | CHO or HEK293 cells expressing TRPV1 | Screening for TRPV1 antagonists. mdpi.comnih.gov |

常见问题

Q. Table 1: Comparative Reactivity of Derivatives

| Derivative Structure | Reaction Yield (%) | Key Conditions |

|---|---|---|

| This compound | 78–85 | EDCI, DMF, RT |

| 4-Chloro analog | 65–72 | DCC, THF, 0°C |

Basic: How can researchers characterize the structural features of this compound using spectroscopic methods?

Methodological Answer:

- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.2–7.8 ppm) and amide NH (δ 8.1–8.3 ppm). C NMR confirms carbonyl resonance (δ 165–168 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H] at m/z 228.1025 for CHNO) .

- X-ray Crystallography : Resolves spatial arrangements of substituents (e.g., dihedral angles between phenoxy and benzamide groups) .

Basic: What in vitro models are appropriate for initial biological screening of this compound analogs?

Methodological Answer:

- Antimicrobial Assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution (MIC values ≤50 µg/mL indicate potency) .

- Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells (IC < 10 µM suggests anticancer potential) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 1–10 µM concentrations) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives targeting specific biological pathways?

Methodological Answer:

- Variable Substituents : Systematically modify substituents (e.g., electron-withdrawing groups at para positions) to assess impact on receptor binding .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity (e.g., thiadiazole derivatives show enhanced DNA interaction) .

Q. Table 2: SAR of Key Derivatives

| Substituent | Bioactivity (IC, µM) | Mechanism Insights |

|---|---|---|

| Thiadiazole ring | 2.1 ± 0.3 (Anticancer) | DNA replication disruption |

| Sulfamoyl group | 5.8 ± 1.2 (Antimicrobial) | Enhanced solubility |

| 4-Methoxy phenoxy | 8.4 ± 0.9 (COX-2 inhibition) | Hydrophobic pocket fitting |

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound compounds?

Methodological Answer:

- Data Triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentration ≤1% v/v) to minimize solvent effects .

- Meta-Analysis : Apply PRISMA guidelines to systematically review conflicting studies and identify confounding variables (e.g., cell line heterogeneity) .

Advanced: What considerations are critical when developing in vivo models for this compound’s pharmacological effects?

Methodological Answer:

- Dose Optimization : Conduct pharmacokinetic studies (e.g., plasma half-life ≥4 hours in mice) to determine therapeutic windows .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and renal function (creatinine clearance) in rodent models .

- Behavioral Endpoints : For CNS applications (e.g., anticonvulsant effects), use validated scoring systems (Racine scale for seizure severity) .

Q. Table 3: In Vivo Protocol for Anticonvulsant Testing

| Parameter | Details |

|---|---|

| Animal Model | Male Swiss albino mice (25–30 g) |

| Induction Method | Pentylenetetrazole (85 mg/kg, i.p.) |

| Endpoint Measurement | Latency to first clonic seizure |

| Positive Control | Diazepam (5 mg/kg) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。